Predicted COX-2 Inhibition vs. CRTH2 Antagonism in Structurally Related Cinnamamides
Computational target prediction (DrugMapper) indicates that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide is a cyclooxygenase-2 (COX-2) inhibitor, whereas multiple structurally related cinnamamide-piperidine analogs lacking the furan-2-ylmethyl group are characterized primarily as CRTH2 receptor antagonists. For example, a CRTH2 antagonist cinnamamide analog (BDBM50384476, CHEMBL2036217) exhibits a Ki of 26 nM against human CRTH2 [1]. The predicted COX-2 activity of the target compound represents a fundamentally different therapeutic mechanism, potentially relevant for inflammation and pain indications distinct from the allergic and eosinophilic disorders targeted by CRTH2 antagonists. No quantitative COX-2 inhibition data (IC50) is publicly available for the target compound at this time.
| Evidence Dimension | Predicted primary pharmacological target |
|---|---|
| Target Compound Data | COX-2 inhibitor (predicted; quantitative IC50 not available) |
| Comparator Or Baseline | CRTH2 antagonist analog (CHEMBL2036217): Ki = 26 nM for human CRTH2 |
| Quantified Difference | Targets COX-2 vs. CRTH2; fundamentally different indication space; no cross-assay IC50 comparison possible |
| Conditions | Target prediction via DrugMapper computational algorithm; CRTH2 binding measured by [3H]PGD2 displacement in CHO cell membranes [1] |
Why This Matters
For researchers selecting between cinnamamide derivatives, the predicted COX-2 versus CRTH2 target dichotomy determines which disease model is appropriate, and procurement of the wrong analog invalidates the experimental hypothesis.
- [1] BindingDB BDBM50384476 / CHEMBL2036217. Affinity Data: Ki = 26 nM for human CRTH2 receptor (displacement of [3H]PGD2 from CHO cell membranes). View Source
